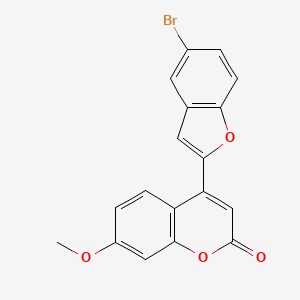

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one

Description

4-(5-Bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a coumarin derivative featuring a brominated benzofuran substituent at the 4-position and a methoxy group at the 7-position of the chromen-2-one core. Coumarins are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The bromine atom at the 5-position of the benzofuran moiety introduces an electron-withdrawing effect, which may modulate electronic properties, solubility, and binding interactions in biological systems .

Properties

IUPAC Name |

4-(5-bromo-1-benzofuran-2-yl)-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrO4/c1-21-12-3-4-13-14(9-18(20)23-17(13)8-12)16-7-10-6-11(19)2-5-15(10)22-16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAJGSHFHDIWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving 2-hydroxybenzaldehyde and a suitable brominated precursor under basic conditions.

Coupling with Chromenone: The benzofuran derivative is then coupled with a chromenone derivative through a condensation reaction. This step often requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Methoxylation: The final step involves the introduction of a methoxy group at the 7-position of the chromenone ring. This can be achieved through methylation using reagents like dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base.

Industrial Production Methods

Industrial production of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4, ethanol

Substitution: NaN3, KCN, DMF

Major Products Formed

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Azides, nitriles

Scientific Research Applications

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential antimicrobial and antioxidant properties.

Medicine: Investigated for its anticancer activity and potential use in drug development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Halogenated Derivatives

- The additional 3-methyl group on benzofuran may enhance hydrophobic interactions.

- Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (Compound 4, ): The ester group (COOCH₃) instead of a coumarin core results in lower cytotoxicity compared to non-brominated precursors, suggesting bromine’s role in reducing toxicity .

Pyrimidine and Pyrimidin-2-ol Derivatives

Coumarin-Schiff Base Hybrids ()

- (E)-4-((4-(((4-Chlorophenyl)imino)methyl)phenoxy)methyl)-7-methoxy-2H-chromen-2-one (13c): Schiff base hybrids exhibit acetylcholinesterase inhibition (IC₅₀: 1.2–8.7 µM), highlighting the coumarin scaffold’s versatility in enzyme targeting . The absence of bromine in these hybrids suggests that bromination may reduce enzymatic inhibition efficacy.

Key Observations:

- Bromination Impact: Brominated compounds (e.g., ) show lower cytotoxicity than non-brominated precursors, suggesting a detoxifying role for bromine in certain contexts .

- Core Structure : Pyrimidine derivatives () exhibit antimicrobial activity, while coumarin-Schiff bases () target enzymes, indicating structure-dependent bioactivity.

- Substituent Effects : Methoxy groups enhance lipophilicity, whereas halogenation (Br vs. F) modulates electronic properties and steric interactions .

Physicochemical Properties

Biological Activity

4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of benzofuran derivatives. Its unique structure, which combines both benzofuran and chromenone elements, contributes to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one is CHBrO, with a molecular weight of 371.181 g/mol. The compound features a bromine substituent that enhances its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBrO |

| Molecular Weight | 371.181 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 526.1 ± 50.0 °C at 760 mmHg |

| LogP | 5.20 |

Anticancer Activity

Numerous studies have investigated the anticancer potential of 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

-

Cell Lines Tested :

- A549 (lung cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

-

Mechanism of Action :

- The compound disrupts microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase.

- It induces apoptosis through downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.

-

IC Values :

- A549: IC = 4.1 ± 0.1 μM

- HeLa: IC = 0.99 ± 0.01 μM

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties against various pathogens, including multidrug-resistant strains.

-

Tested Strains :

- Staphylococcus aureus (including resistant strains)

-

Activity :

- Demonstrated selective antimicrobial activity, making it a candidate for further development in treating infections caused by resistant bacteria.

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, indicating its potential in mitigating oxidative stress-related damage.

Study on Anticancer Activity

A recent study evaluated the synthesis and biological activity of several benzofuran derivatives, including the target compound. The findings highlighted its potent anticancer effects across multiple cell lines, showcasing its potential for further drug development .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzofuran derivatives, revealing that compounds similar to 4-(5-bromo-1-benzofuran-2-yl)-7-methoxy-2H-chromen-2-one exhibited significant inhibitory effects against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.